

A Comprehensive Technical Guide to 1-Boc-3-aminopyrrolidine: Chemical Properties and Structure

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Compound of Interest

Compound Name: 1-Boc-3-aminopyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-aminopyrrolidine, also known by its IUPAC name tert-butyl 3-aminopyrrolidine-1-carboxylate, is a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including a protected pyrrolidine ring and a primary amine, make it a versatile intermediate for introducing chirality and amino functionalities into a wide array of complex molecules. This guide provides an in-depth overview of its chemical properties, structure, and synthetic applications, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

The fundamental structure of **1-Boc-3-aminopyrrolidine** consists of a pyrrolidine ring where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and an amino group is attached to the third carbon. This compound exists as a racemate and as individual (R) and (S) enantiomers, which are critical for stereoselective synthesis.

Identifier	Value
IUPAC Name	tert-butyl 3-aminopyrrolidine-1-carboxylate[1]
Molecular Formula	C ₉ H ₁₈ N ₂ O ₂ [1][2][3]
SMILES String	CC(C)(C)OC(=O)N1CCC(N)C1[3]
InChI Key	CMIBWIAICVBURI-UHFFFAOYSA-N[1][3]
CAS Number	186550-13-0 (racemate)[1][3][4]
147081-49-0 ((R)-enantiomer)[2][5]	
147081-44-5 ((S)-enantiomer)[6][7]	

Physicochemical Properties

1-Boc-3-aminopyrrolidine is typically a colorless to light yellow liquid or a low-melting solid at room temperature.[2][5][8][9] It is soluble in organic solvents like methanol and ethanol but has limited solubility in water.[5] The physicochemical properties can vary slightly between the racemic mixture and the pure enantiomers.

Table 1: General Physicochemical Properties

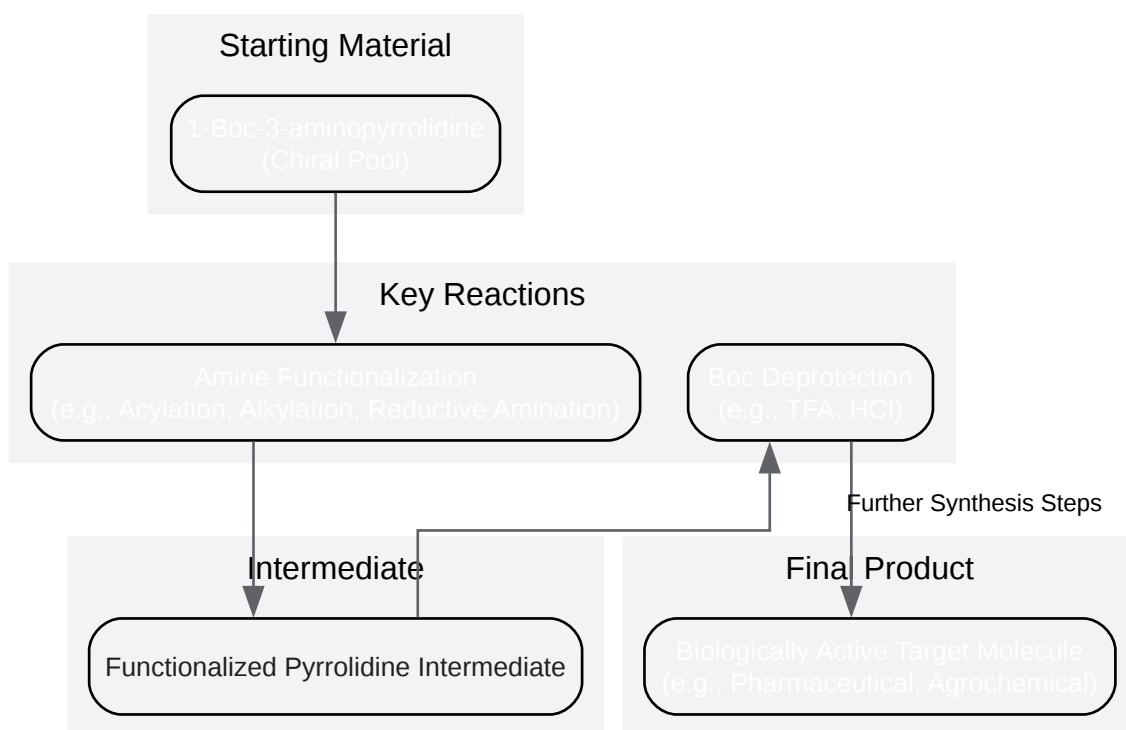
Property	Value
Molecular Weight	186.25 g/mol [1][2][3][9]
Appearance	Colorless to pale yellow liquid or solid-liquid mixture[2][5][8][9]
Topological Polar Surface Area	55.6 Å²[1]

Table 2: Properties of Different Forms

Property	Racemate (186550-13-0)	(R)-(+)-enantiomer (147081-49-0)	(S)-(-)-enantiomer (147081-44-5)
Boiling Point	257.4 °C (Predicted) [4][8]	95 - 98 °C / 5 mmHg[2]	216-217 °C[6]
Density	1.022 g/mL at 25 °C[3]	1.10 g/mL[2]	1.067 g/mL at 25 °C[6]
Refractive Index	n _{20/D} 1.471[3]	-	n _{20/D} 1.4720[6]
Optical Rotation	-	[α] _D ²⁰ = 3 - 4°[2]	[α] _{20/D} -2°, c = 1 in chloroform[6]
Flash Point	91 °C[4]	91.1 °C (closed cup) [10]	91 °C (closed cup)[6]

Synthetic Applications and Logical Workflow

The primary utility of **1-Boc-3-aminopyrrolidine** in drug development lies in its role as a chiral building block. The Boc protecting group provides stability and can be selectively removed under mild acidic conditions, allowing for subsequent functionalization of the pyrrolidine nitrogen. The primary amino group serves as a handle for introducing various substituents or for constructing larger molecular scaffolds. This versatility makes it a key intermediate in the synthesis of a range of biologically active molecules, including histamine H3 receptor antagonists and nitric oxide synthase inhibitors.[2][10]



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Caption: General synthetic utility of **1-Boc-3-aminopyrrolidine**.

Experimental Protocols

Synthesis of tert-Butyl 3-aminopyrrolidine-1-carboxylate

A common method for the synthesis of tert-butyl 3-aminopyrrolidine-1-carboxylate involves the reduction of a corresponding azide precursor, which is in turn synthesized from a hydroxylated pyrrolidine. A representative protocol is detailed below.^[11]

Step 1: Preparation of tert-butyl 3-azidopyrrolidine-1-carboxylate from tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

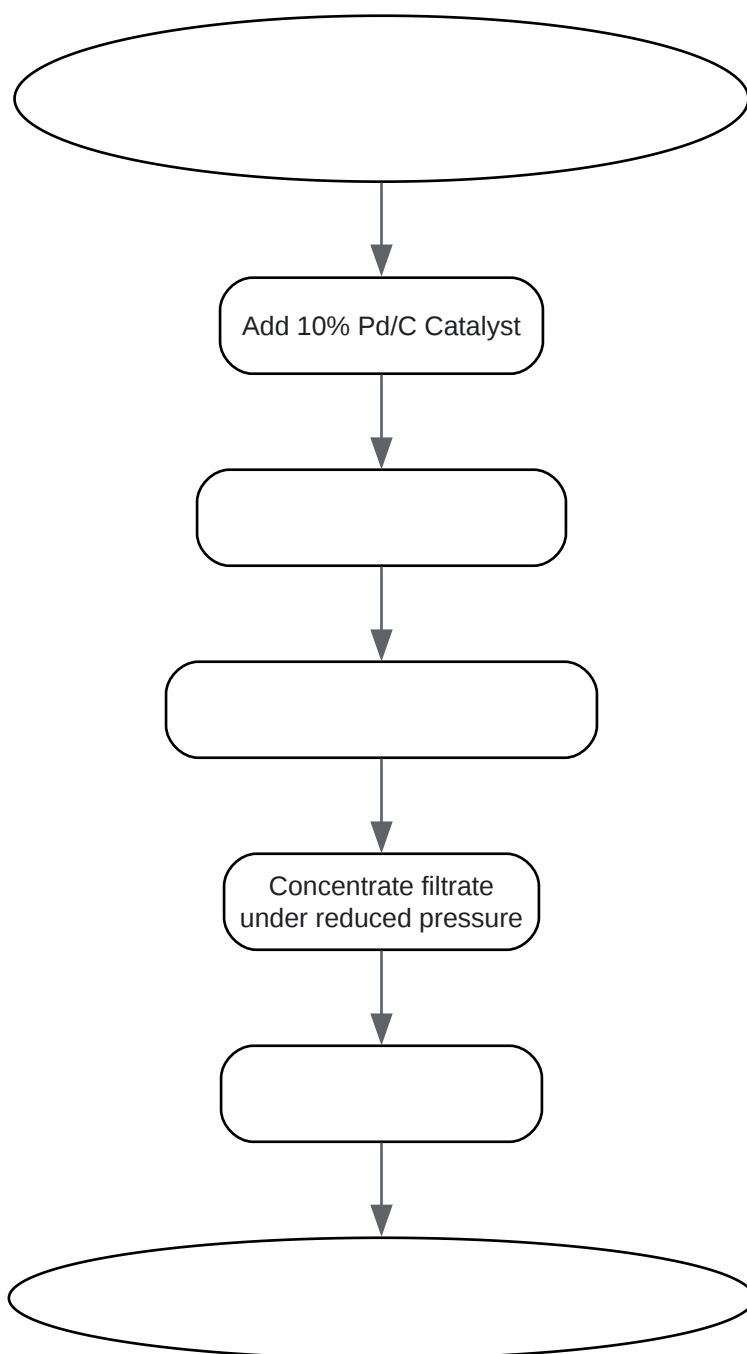
This step is a prerequisite for the final reduction to the amine.

Step 2: Preparation of tert-butyl 3-aminopyrrolidine-1-carboxylate.^[11]

- To a stirred solution of tert-butyl 3-azidopyrrolidine-1-carboxylate in methanol, add 10% palladium on carbon (Pd/C) catalyst.

- Stir the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) for 16 hours.
- Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by silica gel column chromatography to afford the target compound, tert-butyl 3-aminopyrrolidine-1-carboxylate.

The following diagram illustrates the workflow for this synthesis.



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Caption: Workflow for the synthesis of **1-Boc-3-aminopyrrolidine**.

Spectroscopic Data

While detailed spectra are beyond the scope of this guide, typical ^1H NMR and mass spectrometry data are available.

- $^1\text{H-NMR}$ (CDCl_3): δ 3.65-3.45 (m, 3H), 3.45-3.33 (m, 1H), 3.20-3.0 (m, 1H), 2.12-2.02 (m, 1H), 1.80-1.65 (m, 1H), 1.46 (s, 9H).[\[11\]](#)
- Mass Spectrum (m/z): 187 $[\text{M}+\text{H}]^+$.[\[11\]](#)

Safety and Handling

1-Boc-3-aminopyrrolidine is classified as toxic if swallowed and can cause serious eye damage.[\[1\]\[3\]](#) It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Store in a cool, dry, and well-ventilated area.

Conclusion

1-Boc-3-aminopyrrolidine is a cornerstone chiral building block for the synthesis of complex, biologically active molecules. Its well-defined structure and versatile reactivity make it an invaluable tool for researchers and professionals in the field of drug discovery and development. A thorough understanding of its chemical properties and handling requirements is crucial for its effective and safe utilization in the laboratory.

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